CO2 Absorption Kinetics: 2-Amino-1-butanol Is Faster Than DEA and AMP but Slower Than MEA
The second-order rate constant (k2) for the reaction of 2-amino-1-butanol (AB) with CO2 (aq) was determined using stopped-flow technique, yielding k2 (M-1 s-1) = 2.93 × 10^9 exp(-4029.9/T) [1]. At 298 K, this corresponds to a k2 value of approximately 3,955 M-1 s-1. This rate is explicitly faster than that of diethanolamine (DEA) and 2-amino-2-methyl-1-propanol (AMP), but slower than monoethanolamine (MEA) [1]. This intermediate kinetic profile positions AB as a candidate for CO2 capture processes where MEA's fast kinetics incur high regeneration energy costs, and AMP's sterically hindered structure offers slow absorption rates.
| Evidence Dimension | Second-order CO2 reaction rate constant (k2) at 298 K |
|---|---|
| Target Compound Data | ≈ 3,955 M-1 s-1 (calculated from Arrhenius expression k2 = 2.93×10^9 exp(-4029.9/T) at T=298 K) |
| Comparator Or Baseline | MEA: ≈ 6,000 M-1 s-1 (literature typical); DEA: ≈ 1,200 M-1 s-1; AMP: ≈ 500 M-1 s-1 (literature typical) [1] |
| Quantified Difference | AB is approximately 1.5× slower than MEA, but 3.3× faster than DEA and 7.9× faster than AMP at 298 K |
| Conditions | Aqueous solution, total amine concentration up to 0.3 mol/L, temperature range 293–313 K, stopped-flow technique |
Why This Matters
For CO2 capture process design, AB's intermediate kinetics offer a quantifiable balance between absorption rate and regeneration energy, unlike MEA (high energy) or AMP (low rate), enabling optimized column sizing and operating cost trade-offs.
- [1] Sema T, Naami A, Idem R, Tontiwachwuthikul P. Reaction Kinetics of Carbon Dioxide with 2-Amino-1-butanol in Aqueous Solutions Using a Stopped-Flow Technique. Ind. Eng. Chem. Res. 2018;57(8):2797-2804. View Source
